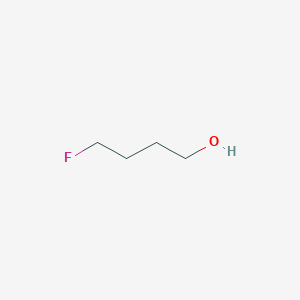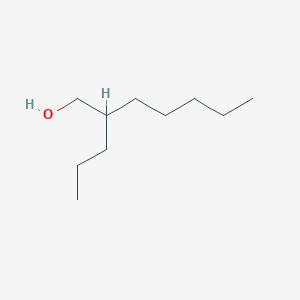
2-丙基-1-庚醇
描述
2-Propyl-1-heptanol (2-PH) is a branched C10 fatty alcohol . It is a colorless, waxy solid . It is mainly used as a plasticizer alcohol (phthalic anhydride, trimellitic anhydride, and adipic acid), and as a raw material for making surfactants used in detergents or in industrial cleaning agents for hard surface cleaning .
Synthesis Analysis
2-Propyl-1-heptanol is an oxo alcohol, meaning that it is produced from the hydroformylation (“oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol .
Molecular Structure Analysis
The molecular formula of 2-Propyl-1-heptanol is C10H22O . The IUPAC name is 2-propylheptan-1-ol . The InChI is InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 . The InChIKey is YLQLIQIAXYRMDL-UHFFFAOYSA-N . The Canonical SMILES is CCCCCC(CCC)CO .
Chemical Reactions Analysis
2-Propyl-1-heptanol is the precursor to Di-propylheptyl-phthalate (DPHP), a similar component to Di-ethylhexyl-phthalate (DEHP) and Di-octyl-phtalate (DOP) which is made from 2-Ethyl Hexanol (2-EH) .
Physical And Chemical Properties Analysis
The molecular weight of 2-Propyl-1-heptanol is 158.28 g/mol . It has a XLogP3-AA of 3.8 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . It has seven rotatable bond counts . The exact mass is 158.167065321 g/mol .
科学研究应用
Plasticizer Production
2-Propyl-1-heptanol: is utilized as an intermediate in the synthesis of various plasticizers. By undergoing esterification with phthalic anhydride, trimellitic anhydride, and adipic acid, it forms compounds that impart flexibility and durability to PVC products .
Solvent for Special Applications
Due to its limited miscibility with water, 2-Propyl-1-heptanol serves as a special solvent. This property is particularly valuable in life sciences where non-aqueous environments are required for certain reactions or processes .
Precursor to Acrylate Monomers
This compound shows promise as a precursor to acrylate monomers. Acrylates are crucial in the production of polymers and coatings, and 2-Propyl-1-heptanol could potentially enhance the flexibility of these materials .
Surfactant Manufacturing
2-Propyl-1-heptanol: is a raw material in the production of surfactants. These surfactants are then used in detergents and industrial cleaning agents, aiding in the emulsification and removal of oils and greases .
Lubricant Component
In the lubricant industry, 2-Propyl-1-heptanol is used to create esters that serve as base oils. These esters contribute to the lubricity and thermal stability of lubricants .
Cosmetics Industry
The oleate and palmitate derivatives of 2-Propyl-1-heptanol are used in the cosmetics industry. These derivatives are key ingredients in various skincare and beauty products, providing moisturizing and texturizing properties .
Heat Stabilizers for PVC
2-Propyl-1-heptanol: -based heat stabilizers are manufactured for PVC compounds. These stabilizers help to prevent degradation of PVC at high temperatures, thus enhancing the performance of the final product .
Adhesive Applications
As a raw material for acrylates, 2-Propyl-1-heptanol is also involved in adhesive applications. The acrylates produced can be formulated into adhesives that offer strong bonding and flexibility .
作用机制
Target of Action
2-Propyl-1-heptanol (2PH) is primarily used in the industrial sector It is a key component in the production of various materials, including plasticizers, resins, processing solvents, and precursors to detergents .
Mode of Action
2PH is an oxo alcohol, meaning that it is produced from the hydroformylation (“oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . This process results in a compound that can be used in various industrial applications. For instance, it can be used as a raw material for the manufacture of oleate- and palmitate-based materials used by the cosmetics industry .
Biochemical Pathways
As an industrial compound, 2PH does not participate in any known biochemical pathways in the human body. Its primary role is in the production of other compounds. For example, it is a precursor to Di-propylheptylphthalate (DPHP), a component similar to Di-ethylhexylphthalate (DEHP) and Di-octyl-phtalate (DOP) which are made from 2-Ethyl Hexanol (2-EH) .
Result of Action
The primary result of 2PH’s action is its role in the production of various industrial materials. For example, heat stabilizers manufactured for PVC compounds use similar high boiling and high molecular weight oxo-alcohols, which enhance product performance . A promising application of these alcohols would be as precursors to acrylate monomers, potentially conferring enhanced flexibility .
Action Environment
The action of 2PH is influenced by various environmental factors. For instance, its production process involves the hydroformylation of C4 alkenes, a process that requires specific temperature and pressure conditions . Furthermore, the use of 2PH in various applications, such as the production of plasticizers and solvents, may be influenced by regulatory and environmental considerations .
安全和危害
When handling 2-Propyl-1-heptanol, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Adequate ventilation should be ensured . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used . Precautionary measures against static discharges should be taken .
属性
IUPAC Name |
2-propylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLIQIAXYRMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029302 | |
| Record name | 2-Propyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Heptanol, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Propyl-1-heptanol | |
CAS RN |
10042-59-8 | |
| Record name | 2-Propylheptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanol, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylheptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROZ1V94YZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing 2-propyl-1-heptanol according to the provided research?
A1: The research suggests that 2-propyl-1-heptanol can be synthesized via two main routes:
- Guerbet Reaction: This method involves the catalytic coupling of n-pentanol. [] Various factors influence the reaction, including the type of catalyst (VIII group metals like Pt, Pd, Ir, Ru, Rh), support material (C, Al2O3, TiO2, CeO2, ZrO2), reaction temperature, and pressure. []
- Esterification: 2-propyl-1-heptanol can be reacted with phthalic acid in the presence of a solid superacid catalyst to synthesize Di-(2-propyl heptyl) phthalate. [] This method focuses on optimizing reaction conditions like the ratio of alcohol to acid, catalyst dosage, temperature, and time to maximize yield. []
Q2: How do the structural properties of 2-propyl-1-heptanol influence its applications?
A2: While the provided research doesn't delve into the detailed spectroscopic characterization of 2-propyl-1-heptanol, its branched structure significantly impacts its properties and potential applications:
- Surfactant Properties: When 2-propyl-1-heptanol is used to synthesize branched chain glycosides, the resulting molecules exhibit surface-active properties. [] Factors like the degree of polymerization and mixing with other branched alcohols influence the critical micelle concentration (CMC), surface tension, and foaming and emulsifying abilities. []
- Extractant in Liquid-Liquid Equilibrium: The research explores the use of 2-propyl-1-heptanol as an extractant in separating 1,3-propanediol from aqueous solutions. [] Its liquid properties and ability to selectively dissolve specific compounds make it a potential candidate for liquid-liquid extraction processes. []
Q3: What are the limitations of the current research on 2-propyl-1-heptanol?
A3: The provided research primarily focuses on the synthesis and specific applications of 2-propyl-1-heptanol. Further investigation is needed in several areas:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



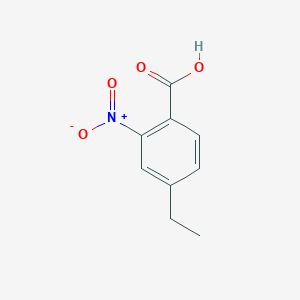


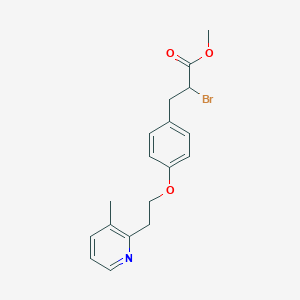

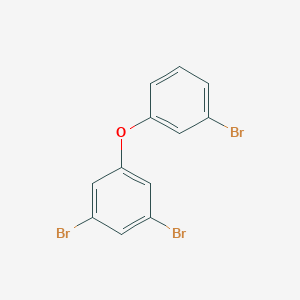
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
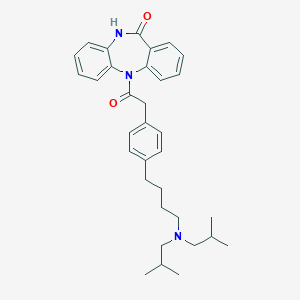
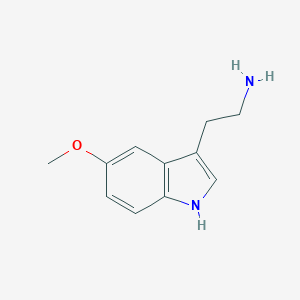
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
